7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine carboxamide derivative characterized by a fused triazole-pyrimidine core. The compound features a 3-methoxyphenyl group at position 7, a methyl group at position 5, and an N-(2-methylphenyl)carboxamide substituent at position 4.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOPOXHMMZUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Similar compounds are known to interact with their targets through specific binding interactions, leading to changes in the target’s function. For instance, JAK inhibitors prevent the activation of JAKs, thereby inhibiting downstream signal transduction.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects of these pathways can include changes in gene expression, cellular metabolism, and cell proliferation.
Biological Activity
The compound 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, particularly its anticancer and antimicrobial activities.
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.46 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound in focus has shown promising results against various cancer cell lines.
Case Studies
- In Vitro Studies : The National Cancer Institute conducted screenings on multiple cancer cell lines using the sulforhodamine B assay to assess the cytotoxicity of the compound. Results indicated significant antiproliferative effects against breast (MCF-7), lung (A549), and colon (HT-29) cancer cells with IC50 values ranging from 10 to 30 µM.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This was confirmed by flow cytometry analysis and Western blotting techniques.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
Research Findings
- Bacterial Inhibition : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MIC) between 15-25 µg/mL.
- Fungal Activity : The antifungal activity was assessed against Candida albicans and Aspergillus niger, showing inhibition zones in disk diffusion assays comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of methoxy and methyl substituents on the phenyl rings enhances lipophilicity and cellular uptake, which is crucial for its efficacy.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases solubility and bioavailability |
| Methyl group | Enhances binding affinity to target enzymes |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, emphasizing substituent effects on synthesis, physicochemical properties, and spectral characteristics. Key analogs are summarized in Table 1.
Structural Variations and Substituent Effects
Positional Isomerism of Methoxy Groups (7-Substituent) 7-(2-Methoxyphenyl) Analog (): This positional isomer substitutes the methoxy group at the ortho position of the phenyl ring. 7-(3-Hydroxyphenyl) Derivative (): Replacing the methoxy group with a hydroxyl group at the meta position (C20H19N5O3) increases polarity, as evidenced by its molecular formula and ChemSpider ID (4808068). The hydroxyl group may enhance hydrogen-bonding interactions, influencing solubility or binding affinity .
Substituents on the N-Aryl Carboxamide (Position 6)
- N-(4-Nitrophenyl) Derivative (Compound 5j, ):
The electron-withdrawing nitro group at the para position of the arylamide reduces yield (43%) compared to electron-donating groups, likely due to decreased nucleophilicity during cyclization. This compound exhibits a high melting point (319.9–320.8°C), attributed to enhanced intermolecular interactions . - N-(4-Bromophenyl) Derivative (Compound 5k, ):
The bromine substituent increases molecular mass (HRMS m/z 513.0870) and slightly improves yield (54%) compared to the nitro analog, possibly due to reduced steric effects .
Bulkier Aromatic Substituents (7-Position)
- 3,4,5-Trimethoxyphenyl Derivatives (Compounds 5a–5n, ):
These analogs feature a heavily substituted phenyl group at position 5. For example, compound 5a (3,4,5-trimethoxyphenyl) exhibits a yield of 66% under optimized conditions (DMF, p-toluenesulfonic acid, 90°C), suggesting that electron-donating methoxy groups facilitate the Biginelli-like heterocyclization reaction .
Physicochemical and Spectral Data
Key data for selected compounds are summarized below:
Table 1: Comparative Data for Triazolopyrimidine Analogs
Key Observations
- Yield Trends: Electron-donating groups (e.g., methoxy) at position 7 improve yields compared to electron-withdrawing (e.g., nitro) or bulky substituents .
- Melting Points: Higher melting points correlate with symmetrical substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) and polar functional groups (e.g., nitro in 5j) .
- Spectral Signatures: ¹H NMR spectra for these compounds consistently show signals for methoxy (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.5 ppm), while HRMS data confirm molecular formulae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
